

Technical Guide: Toxicological Profile of 6-Chloro-3-nitropyridine-2-carboxylic acid

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Compound of Interest

Compound Name: 6-Chloro-3-nitropyridine-2-carboxylic acid

Cat. No.: B598544

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Disclaimer: This document provides a summary of the currently available toxicological information for **6-Chloro-3-nitropyridine-2-carboxylic acid** (CAS No. 1204400-58-7). It is critical to note that comprehensive toxicological studies for this specific compound are not publicly available. The information presented herein is largely based on general hazard classifications from safety data sheets and extrapolated data from structurally related compounds, such as chlorinated pyridines and nitroaromatics. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a complete or definitive toxicological assessment. All handling and experimental work with this compound should be conducted with appropriate safety precautions and under the guidance of a qualified professional.

Hazard Identification and Classification

While specific quantitative toxicity data for **6-Chloro-3-nitropyridine-2-carboxylic acid** is limited, safety data sheets from various suppliers provide a consistent set of hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These classifications indicate that the compound is considered hazardous.

Table 1: GHS Hazard Classification for **6-Chloro-3-nitropyridine-2-carboxylic acid**

| Hazard Class | Hazard Category | Hazard Statement |
|--|-----------------|--|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Overview of Potential Toxicological Effects

Based on the GHS classifications and data from related chemical classes, the primary toxicological concerns for **6-Chloro-3-nitropyridine-2-carboxylic acid** are acute oral toxicity, and irritation to the skin, eyes, and respiratory system.

Acute Toxicity

The compound is classified as harmful if swallowed. While no specific LD50 value is available for **6-Chloro-3-nitropyridine-2-carboxylic acid**, this classification suggests that ingestion of relatively small quantities could cause adverse health effects. For context, the structurally related compound 2-chloropyridine has a reported dermal LD50 in rabbits of 64 mg/kg.^[1]

Irritation and Corrosivity

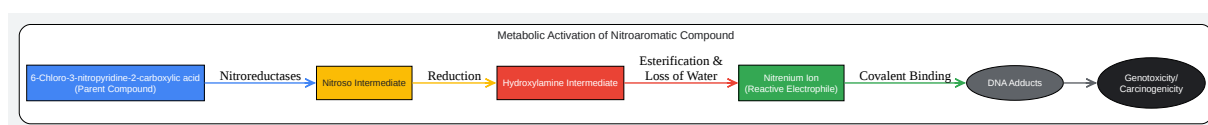
Direct contact with **6-Chloro-3-nitropyridine-2-carboxylic acid** is expected to cause skin and serious eye irritation.^[2] Inhalation of dust or aerosols may lead to respiratory tract irritation.^[2]

Genotoxicity and Carcinogenicity

No specific studies on the mutagenicity or carcinogenicity of **6-Chloro-3-nitropyridine-2-carboxylic acid** have been identified. However, the presence of the nitroaromatic functional group raises a potential concern. Nitroaromatic compounds are a class of chemicals known for their potential to exhibit mutagenic and carcinogenic properties.^{[3][4]} This is often linked to the metabolic reduction of the nitro group to reactive intermediates that can interact with DNA.

Potential Mechanism of Toxicity and Signaling Pathways

The toxicity of many nitroaromatic compounds is initiated by the metabolic reduction of the nitro group. This process can lead to the formation of highly reactive electrophilic species that can bind to cellular macromolecules, including DNA, leading to mutations and potentially cancer.[3] A plausible, though unverified, metabolic activation pathway for **6-Chloro-3-nitropyridine-2-carboxylic acid** is illustrated below.



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Caption: Postulated metabolic activation pathway of **6-Chloro-3-nitropyridine-2-carboxylic acid**.

Experimental Protocols

As no specific toxicological studies for **6-Chloro-3-nitropyridine-2-carboxylic acid** are available, a detailed experimental protocol from a cited experiment cannot be provided. However, a standard methodology for assessing acute oral toxicity, based on OECD Guideline 423, is presented below as a hypothetical example of how such a study would be conducted.

Hypothetical Protocol: Acute Oral Toxicity (Acute Toxic Class Method - OECD 423)

Objective: To determine the acute oral toxicity of **6-Chloro-3-nitropyridine-2-carboxylic acid** in a stepwise procedure using a limited number of animals.

Test System:

- Species: Rat (e.g., Sprague-Dawley or Wistar strain)

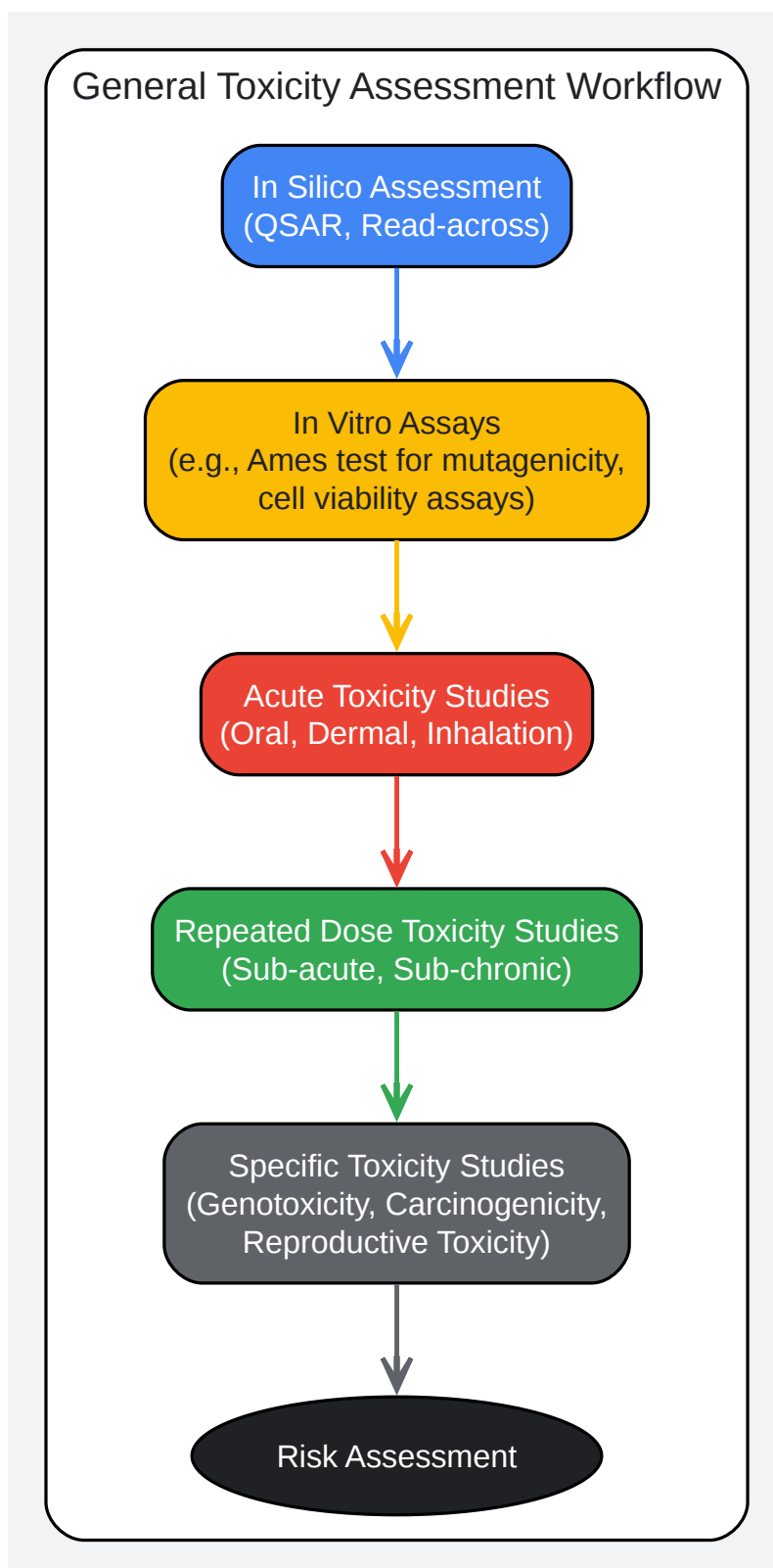
- Sex: Female (as they are generally slightly more sensitive)
- Age: Young adults (8-12 weeks old)
- Number of animals: 3 animals per step

Procedure:

- Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A minimum of 5 days of acclimatization is required before the study begins.
- Fasting: Animals are fasted overnight (food, but not water) prior to dosing.
- Dose Administration: The test substance is administered orally by gavage. The vehicle should be an appropriate solvent (e.g., water, corn oil) in which the test substance is soluble or can be homogenously suspended.
- Starting Dose: A starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight) based on any existing information about the substance's toxicity.
- Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- Stepwise Procedure:
 - If no mortality occurs at the starting dose, the next higher fixed dose is administered to another group of 3 animals.
 - If mortality occurs, the decision to proceed to a lower dose level or to classify the substance is made based on the number of mortalities.
- Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Workflow for Toxicity Assessment

The general workflow for assessing the toxicity of a new or understudied chemical compound involves a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies.



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Caption: A generalized workflow for the toxicological assessment of a chemical compound.

Conclusion

The available data on **6-Chloro-3-nitropyridine-2-carboxylic acid** is insufficient to provide a comprehensive toxicological profile. Based on GHS classifications, it should be handled as a hazardous substance that is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. The presence of a nitroaromatic moiety suggests that further investigation into its potential for genotoxicity and carcinogenicity is warranted. Any work with this compound should be performed with appropriate personal protective equipment and engineering controls to minimize exposure. Further toxicological studies are necessary to fully characterize the hazard profile of this chemical.

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